molecular formula C26H35N3O3 B1149685 Ido-IN-4 CAS No. 160416-02-4

Ido-IN-4

Cat. No.: B1149685
CAS No.: 160416-02-4
M. Wt: 437.584
InChI Key: VZYCPKLOYXSKAB-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDO-IN-4 is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in the kynurenine pathway of tryptophan metabolism. IDO1 overexpression in tumor microenvironments suppresses immune responses by depleting tryptophan and accumulating immunosuppressive metabolites, making it a therapeutic target in oncology and autoimmune diseases .

Properties

IUPAC Name

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCPKLOYXSKAB-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar IDO1 Inhibitors

Structural and Biochemical Comparisons

The table below compares this compound with three structurally or functionally analogous inhibitors: linrodostat (BMS-986205) , PF-06840003 (EOS200271) , and Epacadostat (INCB024360) .

Parameter This compound Linrodostat PF-06840003 Epacadostat
CAS Number 62925-65-0 1693748-21-6 1423715-09-2 1204669-58-8
Molecular Weight 437.57 413.46 346.37 306.29
IC50 (IDO1) 8 nM 0.7 nM 0.3 nM 10 nM
Clinical Status Preclinical research Phase III (discontinued) Phase I/II Phase III (discontinued)
Structural Feature Fluorinated indole-pyrrolidinedione Imidazoisoindole derivative Pyridopyrimidine derivative Hydroxyamidine-based
Key Findings:

Potency : Linrodostat and PF-06840003 exhibit lower IC50 values (<1 nM) compared to this compound (8 nM) and Epacadostat (10 nM), suggesting superior enzymatic inhibition .

Structural Diversity : this compound’s fluorinated indole scaffold distinguishes it from the imidazoisoindole (linrodostat) and pyridopyrimidine (PF-06840003) backbones, which may influence binding kinetics and off-target effects .

Mechanistic and Functional Differences

Impact on IDO1 Protein Levels:
  • This compound and linrodostat paradoxically increase IDO1 protein levels in cellular assays, as observed in HEK293 and KLHDC3-knockout models. This effect is attributed to reduced ubiquitination and proteasomal degradation of IDO1 upon inhibitor binding .
Selectivity and Off-Target Effects:
  • This compound shows high specificity for IDO1 over related enzymes like TDO2 (tryptophan 2,3-dioxygenase), whereas Epacadostat has reported off-target interactions with other heme-containing proteins .

Research and Clinical Implications

  • This compound is primarily used in preclinical studies to investigate IDO1’s role in immune evasion and its crosstalk with KLHDC3-mediated degradation pathways .
  • Linrodostat and Epacadostat , despite clinical discontinuation, remain valuable tools for studying IDO1 biology and combination therapies (e.g., with checkpoint inhibitors) .

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